(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[3-(2-furyl)-2-propen-1-ylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is 246.06405680 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structure-Activity Relationship
One study focused on the synthesis and structure-activity relationship (SAR) analysis of ligands targeting 5-HT7 receptors, demonstrating the crucial role of the furyl group and pyrimidine core in binding affinity. Systematic structural modifications of these moieties provided insights into their contribution to receptor affinity and selectivity, revealing potential for therapeutic applications (Strekowski et al., 2016).
Radiolabeled Compounds for Receptor Characterization
Another study detailed the synthesis of a tritium-labeled compound as a tool for characterizing A2A adenosine receptor subtypes. This work underscores the utility of furyl-pyrimidine derivatives in neuropharmacology and receptor mapping, offering a pathway to more precisely understand receptor functions and interactions (Baraldi et al., 1996).
Antiproliferative Polyketide Synthesis
Research on the total synthesis of antiproliferative polyketides highlighted the complexity of synthesizing chiral furyl segments, with a focus on overcoming challenges in enantioselective synthesis. These findings contribute to the development of novel anticancer agents by facilitating the synthesis of structurally complex natural products (Werneburg & Hertweck, 2008).
Ring Opening Reactions
Investigations into the ring-opening reactions of certain furyl derivatives revealed unique pathways to novel heterocyclic compounds. This research provides insights into synthetic strategies that could be useful in developing new materials or chemical intermediates (Šafár̆ et al., 2000).
Microbial Evaluation of Fused Pyrimidines
A study on the microbial evaluation of furyl-based dihydropyrimidines highlighted their potential as antimicrobial agents. The work underscores the importance of structural modifications to enhance biological activity, paving the way for new antimicrobial drug development (Vignesh & Ingarsal, 2021).
Properties
IUPAC Name |
(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-11(16)9(10(15)13-12(14)17)6-2-4-8-5-3-7-18-8/h2-7H,1H3,(H,13,15,17)/b4-2+,9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYFXVUBKUTKOE-PPVYKKJJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=CC2=CC=CO2)C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C=C/C2=CC=CO2)/C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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